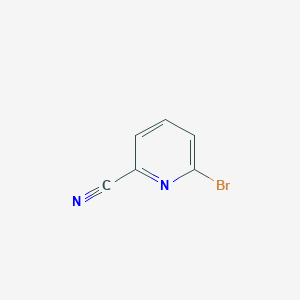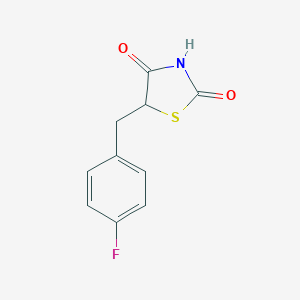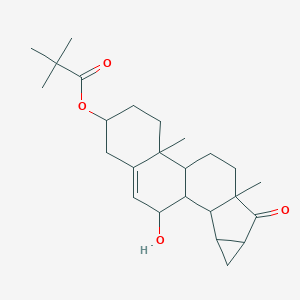
Ethyl-3-(2,3-Dihydrobenzofuran-5-yl)propanoat
Übersicht
Beschreibung
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, also known as Ethyl 3-benzofuranylpropionate, is a synthetic compound that has been studied extensively in laboratory settings due to its potential applications in scientific research. It is a white solid with a melting point of 97-98°C and a boiling point of 177-178°C. It is soluble in water, ethanol, and acetone, and has a molecular weight of 238.35 g/mol. Ethyl 3-benzofuranylpropionate has a wide range of uses in scientific research, and is especially useful for its ability to induce physiological and biochemical effects in laboratory settings.
Wissenschaftliche Forschungsanwendungen
Synthese und Kristallographie
Diese Verbindung wurde durch einen zweistufigen Reaktionsprozess synthetisiert und ihre Struktur durch verschiedene Methoden bestätigt, darunter NMR, MS, FT-IR und Röntgenbeugung an Einkristallen . Die Kristallstruktur wird mit Hilfe der Hirshfeld-Oberflächenanalyse weiter analysiert, um intermolekulare Kräfte zu verstehen, und DFT-Berechnungen werden eingesetzt, um die Kristallstruktur zu optimieren .
Pharmakologische Forschung
Verbindungen mit einem Benzofuranring, wie z. B. Ethyl-3-(2,3-Dihydrobenzofuran-5-yl)propanoat, zeigen eine Reihe von biologischen Aktivitäten. Sie dienen als Kernstrukturen für die Arzneimittelsynthese aufgrund ihrer vielfältigen pharmakologischen Eigenschaften, darunter Nervenwachstumsfaktor-aktivierende Aktivität, entzündungshemmende, antioxidative, Anti-Alzheimer, antibakterielle und antikanzerogene Aktivitäten .
Kinasehemmung
Benzofuran-Derivate wurden als Kinasehemmer identifiziert. Sie üben antiproliferative Aktivitäten durch Mechanismen wie Induktion von Apoptose und Hemmung von VEGFR-2 aus, die in der Krebsforschung von entscheidender Bedeutung sind .
Entwicklung von Sedativa-Hypnotika
Die Struktur der Verbindung ähnelt der in Ramelteon, einem Sedativ-Hypnotikum mit hoher Affinität zu Melatoninrezeptoren MT1 und MT2. Es wurde erfolgreich zur Behandlung von Schlaflosigkeit eingesetzt, was auf potenzielle Anwendungen in der Schlafstörungentherapie hindeutet .
Molekular-physikalisch-chemische Studien
Das molekulare elektrostatische Potential und die Grenzorbitale von this compound können untersucht werden, um seine physikalisch-chemischen Eigenschaften zu verstehen. Dies ist entscheidend für die Vorhersage der Reaktivität und Wechselwirkung mit biologischen Zielmolekülen .
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a receptor agonist
Mode of Action
As a receptor agonist, Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate likely interacts with its targets by binding to them, leading to their activation This activation can trigger a series of biochemical reactions within the cell, leading to changes in cellular function
Biochemical Pathways
As a receptor agonist, it can be inferred that the compound may influence various biochemical pathways depending on the specific receptors it targets and activates .
Result of Action
It is mentioned that compounds containing a benzofuran structure, like this one, have been shown to exhibit various pharmacological activities, including nerve growth factor activating activity, anti-inflammatory, antioxidant properties, anti-alzheimer’s disease, antibacterial activity, and anticancer activity .
Biochemische Analyse
Biochemical Properties
It is known to interact with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3,5,9H,2,4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGXCVKXTGMFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453483 | |
| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196597-66-7 | |
| Record name | Ethyl 2,3-dihydro-5-benzofuranpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)

![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)
![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)







![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)

